molecular formula C14H18N4O3S B2927153 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide CAS No. 899732-54-8

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide

Cat. No.: B2927153
CAS No.: 899732-54-8
M. Wt: 322.38
InChI Key: GECYJTVJDTXSHN-UHFFFAOYSA-N
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Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse chemical, biological, and medicinal applications . The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown . These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

If the compound does exhibit antimicrobial activity , it could lead to the death of microorganisms or inhibition of their growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s access to its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide, can be achieved through various methods. One environmentally friendly method involves the use of dicationic molten salts as catalysts. This method provides high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves the condensation of appropriate starting materials under controlled temperatures and times.

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure high purity and yield. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact. The reaction conditions are optimized to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide has several scientific research applications:

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-6-15-10(19)8-22-9-5-7-16-12-11(9)13(20)18(3)14(21)17(12)2/h5,7H,4,6,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYJTVJDTXSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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